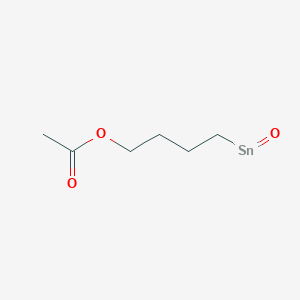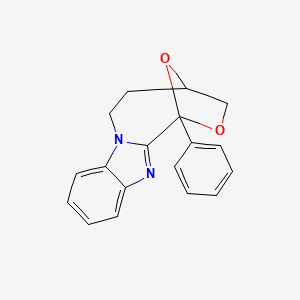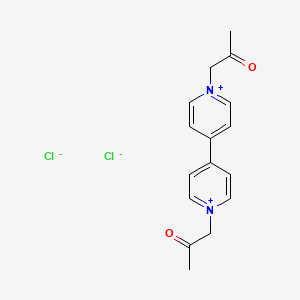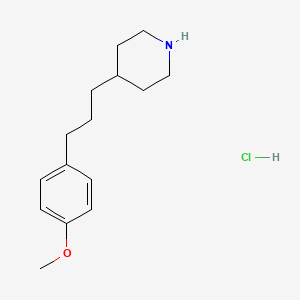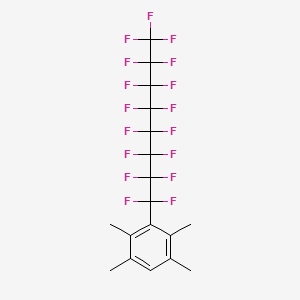
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is a fluorinated aromatic compound characterized by the presence of a heptadecafluorooctyl group attached to a tetramethylbenzene ring. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,4,5-tetramethylbenzene and heptadecafluorooctyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinated compound. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the heptadecafluorooctyl group to the tetramethylbenzene ring.
Catalysts and Solvents: Palladium catalysts, such as palladium acetate, are used along with phosphine ligands. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the fluorinated group provides significant resistance to these reactions.
Coupling Reactions: The heptadecafluorooctyl group can be further functionalized through coupling reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could lead to the formation of carboxylic acids.
科学的研究の応用
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
作用機序
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is primarily related to its hydrophobic and fluorinated nature. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making it useful in various applications.
類似化合物との比較
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- 4-(Heptadecafluorooctyl)aniline
- Heptafluorobutyric anhydride
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is unique due to its specific combination of a highly fluorinated alkyl chain and a tetramethyl-substituted aromatic ring. This combination imparts exceptional thermal stability, chemical resistance, and hydrophobicity, distinguishing it from other similar compounds.
特性
CAS番号 |
80790-96-1 |
|---|---|
分子式 |
C18H13F17 |
分子量 |
552.3 g/mol |
IUPAC名 |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C18H13F17/c1-6-5-7(2)9(4)10(8(6)3)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h5H,1-4H3 |
InChIキー |
ZOGQTAVALQSFND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




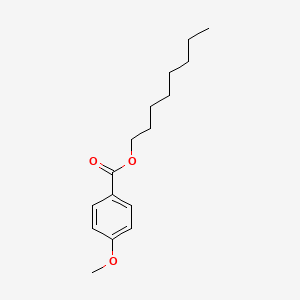
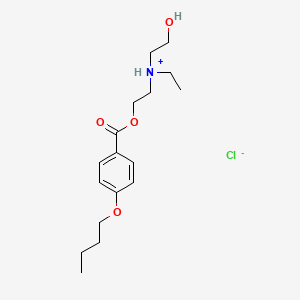

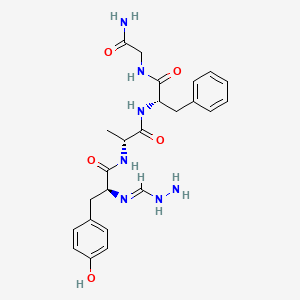
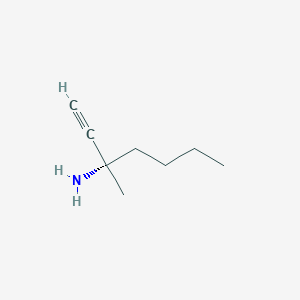
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
